6,7-Dimethoxy-1-phenoxymethyl-1,2,3,4-tetrahydro-isoquinoline
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Overview
Description
6,7-Dimethoxy-1-phenoxymethyl-1,2,3,4-tetrahydro-isoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a phenoxymethyl group at the 1 position, and a tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-phenoxymethyl-1,2,3,4-tetrahydro-isoquinoline typically involves the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-phenoxymethyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol derivatives with appropriate leaving groups like halides.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-1-phenoxymethyl-1,2,3,4-tetrahydro-isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-phenoxymethyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Dimethoxy-1-phenoxymethyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities .
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(phenoxymethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21NO3/c1-20-17-10-13-8-9-19-16(15(13)11-18(17)21-2)12-22-14-6-4-3-5-7-14/h3-7,10-11,16,19H,8-9,12H2,1-2H3 |
InChI Key |
AESOCLVNKSKJSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)COC3=CC=CC=C3)OC |
Origin of Product |
United States |
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